molecular formula C8H6Cl3NO2 B2525088 2-Amino-2-(2,3,6-trichlorophenyl)acetic acid CAS No. 1259999-73-9

2-Amino-2-(2,3,6-trichlorophenyl)acetic acid

Cat. No. B2525088
M. Wt: 254.49
InChI Key: VDBKYCLUFBNFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2,3,6-trichlorophenyl)acetic acid, commonly known as ATCA, is a synthetic compound that has been widely used in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the family of arylacetic acids. ATCA has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.

Mechanism Of Action

The mechanism of action of ATCA is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, ATCA can reduce inflammation and pain. ATCA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

ATCA has been shown to exhibit anti-inflammatory, analgesic, and antiproliferative effects. It can reduce the production of prostaglandins, which are mediators of inflammation and pain. ATCA can also induce apoptosis and inhibit cell proliferation in cancer cells. Furthermore, ATCA has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

ATCA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its effects are well documented. ATCA is also relatively inexpensive, making it a cost-effective option for lab experiments. However, there are also limitations to using ATCA in lab experiments. It has low solubility in water, which can make it difficult to administer. Additionally, the mechanism of action of ATCA is not fully understood, which can make it challenging to interpret results.

Future Directions

For the study of ATCA include the development of more effective methods for administering ATCA, investigation of the mechanism of action of ATCA, and the development of new analogues with improved pharmacological properties.

Synthesis Methods

ATCA can be synthesized through a multistep process that involves the reaction of 2,3,6-trichlorophenylacetic acid with ammonia and sodium nitrite. The reaction proceeds through the formation of an intermediate diazonium salt, which is then reduced to ATCA by sodium sulfite. The final product is obtained after purification by recrystallization.

Scientific Research Applications

ATCA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antiproliferative effects. ATCA has been studied as a potential chemopreventive agent in cancer, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied as a potential treatment for inflammatory diseases, such as rheumatoid arthritis, as it can reduce inflammation and pain. Furthermore, ATCA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

2-amino-2-(2,3,6-trichlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO2/c9-3-1-2-4(10)6(11)5(3)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBKYCLUFBNFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(C(=O)O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-(2,3,6-trichloro-phenyl)-acetic acid

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